molecular formula C8H8O3 B13269092 5-Ethenyl-2-methylfuran-3-carboxylic acid

5-Ethenyl-2-methylfuran-3-carboxylic acid

Cat. No.: B13269092
M. Wt: 152.15 g/mol
InChI Key: RDSQWSAQZWHDRZ-UHFFFAOYSA-N
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Description

5-Ethenyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is characterized by a furan ring, a carboxylic acid functional group, a methyl substituent, and an ethenyl (vinyl) group, which provides a site for further chemical reactivity and polymerization . The compound is supplied for research and development purposes and must be stored with appropriate cold-chain transportation and handling . Furan-3-carboxylic acid derivatives are of significant interest in industrial and polymer chemistry. Specifically, related compounds are cited in patents for their utility as stabilizers and additives for organic polymers . These derivatives can function as light stabilizers for materials like polyolefins (e.g., polypropylene), helping to prevent degradation under environmental stress . The structural motifs present in this compound, particularly the ethenyl group, suggest potential application as a monomer or building block for the synthesis of more complex chemical structures, specialty polymers, or functional materials in laboratory settings . Researchers can leverage its carboxylic acid group for esterification or amidation reactions, while the ethenyl group is amenable to polymerization or other addition chemistry .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

5-ethenyl-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C8H8O3/c1-3-6-4-7(8(9)10)5(2)11-6/h3-4H,1H2,2H3,(H,9,10)

InChI Key

RDSQWSAQZWHDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with acrolein in the presence of a catalyst to form the intermediate 5-ethenyl-2-methylfuran. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method allows for the efficient production of the compound under mild reaction conditions, reducing the reaction time and increasing the yield. The use of microwave radiation in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5-Ethenyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the furan ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
5-Ethenyl-2-methylfuran-3-carboxylic acid Ethenyl (C5), Methyl (C2), COOH (C3) Not explicitly provided Inferred ~168.15* Potential pharmacophore or polymer modifier N/A
2-Methyl-5-phenylfuran-3-carboxylic acid Phenyl (C5), Methyl (C2), COOH (C3) C₁₃H₁₂O₃ 216.23 Biologically active compounds, antiretroviral therapy
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid Methoxycarbonyl (C5), Methyl (C2), COOH (C3) C₁₂H₁₄O₂ 190.24 Intermediate in organic synthesis
5-Ethyl-3-methylfuran-2-carboxylic acid Ethyl (C5), Methyl (C3), COOH (C2) C₈H₁₀O₃ 154.16 Limited data; structural analog
3-Methylfuran-2-carboxylic acid Methyl (C3), COOH (C2) C₆H₆O₃ 126.11 High similarity (0.88) to aryl furans

*Calculated based on molecular formula C₈H₈O₃.

Key Observations :

  • Substituent Position : The placement of methyl and carboxylic acid groups (e.g., C2 vs. C3) alters electronic properties and reactivity. For example, 3-methylfuran-2-carboxylic acid has a lower molecular weight and simpler structure compared to 5-substituted derivatives .
  • In contrast, phenyl or methoxycarbonyl substituents (e.g., in 2-methyl-5-phenylfuran-3-carboxylic acid) enhance lipophilicity and medicinal relevance .

Biological Activity

5-Ethenyl-2-methylfuran-3-carboxylic acid is a compound of interest in medicinal chemistry and organic synthesis, characterized by its unique furan ring structure combined with a carboxylic acid functional group. Despite limited direct research on its biological activity, the compound's structural properties suggest potential pharmacological applications, particularly in areas similar to other furan derivatives.

The molecular formula of this compound is C8H8O3C_8H_8O_3 with a molecular weight of approximately 152.15 g/mol. Its structure includes:

  • A furan ring , which is known for its reactivity and ability to participate in various chemical transformations.
  • An ethenyl group that enhances its reactivity.
  • A carboxylic acid group that may facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar furan structures exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions

Although specific studies on this compound are scarce, insights can be drawn from related compounds. The following table summarizes the biological activities of structurally similar furan derivatives:

Compound NameBiological ActivityReferences
5-Ethyl-2-methylfuran-3-carboxylic acidAntimicrobial, anticancer potential
5-Acetyl-2-methylfuran-3-carboxylic acidAntioxidant, anti-inflammatory
5-Isobutyl-2-methylfuran-3-carboxylic acidCytotoxicity against cancer cells
2-Ethyl-5-methylfuran-3-carboxylic acidNeuroprotective effects

The proposed mechanisms through which furan derivatives exert their biological effects include:

  • Interaction with Enzymes : Furan compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Binding to Receptors : These compounds may bind to cellular receptors, influencing signal transduction pathways.
  • Modulation of Gene Expression : Furan derivatives have been shown to affect the expression of genes involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethenyl-2-methylfuran-3-carboxylic acid with high yield and purity?

  • Methodology :

  • Ester hydrolysis : Start with the methyl/ethyl ester derivative (e.g., 5-ethenyl-2-methylfuran-3-carboxylate) and hydrolyze under alkaline conditions (e.g., NaOH/EtOH reflux), followed by acidification to isolate the carboxylic acid .
  • Catalytic coupling : Use palladium-catalyzed cross-coupling reactions to introduce the ethenyl group at the 5-position of a pre-functionalized furan core .
  • Purity validation : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and C18 columns, using acetonitrile/water (0.1% formic acid) gradients for analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. IR spectroscopy can identify carboxylic acid (-COOH) and ethenyl (-CH=CH2_2) functional groups.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), aiding in reactivity analysis .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days.
  • Light sensitivity : Use amber vials to prevent photodegradation, as furan derivatives are prone to ring-opening under UV exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for aryl furan derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, ethenyl, phenyl) and test in vitro against target enzymes (e.g., kinases, proteases). Compare IC50_{50} values to identify critical functional groups .
  • Meta-analysis : Cross-reference datasets from peer-reviewed studies using platforms like PubChem or ChEMBL, filtering for assay type (e.g., cell-free vs. cell-based) to account for variability .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic or copolymerization systems?

  • Methodology :

  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with co-monomers (e.g., styrene, acrylates) under controlled temperatures and initiators (e.g., AIBN) .
  • Post-reaction analysis : Employ GC-MS or MALDI-TOF to characterize copolymer composition and chain-length distribution .

Q. How can computational methods address gaps in thermodynamic data for furan-carboxylic acid derivatives?

  • Methodology :

  • Thermodynamic parameter calculation : Use Gaussian or ORCA software to compute enthalpy of formation (ΔHf_f), entropy (ΔS), and Gibbs free energy (ΔG) via DFT or ab initio methods .
  • Validation : Compare computational results with experimental DSC/TGA data to refine force-field parameters .

Q. What strategies mitigate challenges in analyzing trace impurities during synthesis?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Identify impurities with ppm-level accuracy using ESI-Orbitrap systems.
  • SPE purification : Use solid-phase extraction (C18 cartridges) to isolate impurities for NMR or X-ray crystallography .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability using LC-MS/MS .
  • Metabolite identification : Incubate the compound with hepatocytes and screen for phase I/II metabolites to explain reduced in vivo efficacy .

Q. Why do different synthetic routes yield varying stereochemical outcomes for ethenyl-substituted furans?

  • Methodology :

  • Chiral chromatography : Use CHIRALPAK® columns to separate enantiomers and assign configurations via circular dichroism (CD).
  • Mechanistic studies : Probe reaction intermediates using in situ IR or Raman spectroscopy to identify stereochemical control points .

Methodological Gaps and Recommendations

  • Thermodynamic data : Limited experimental ΔH/ΔS values for furan-carboxylic acids hinder reaction optimization. Prioritize collaborative studies combining calorimetry and computational modeling .
  • Ecological impact : No ecotoxicity data exists for this compound. Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) .

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